(+)-Urobilin
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Overview
Description
Urobilin (hydrochloride) is a linear tetrapyrrole compound primarily responsible for the yellow color of urine. It is a degradation product of heme, which is first degraded through biliverdin to bilirubin. Bilirubin is then excreted as bile, which is further degraded by microbes in the large intestine to urobilinogen. When urobilinogen is exposed to air, it is oxidized to urobilin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Urobilin (hydrochloride) can be synthesized through the degradation of heme. The process involves several steps:
Degradation of Heme: Heme is first degraded to biliverdin.
Conversion to Bilirubin: Biliverdin is then converted to bilirubin.
Excretion and Degradation: Bilirubin is excreted as bile and further degraded by intestinal microbes to urobilinogen.
Oxidation: Urobilinogen is oxidized to urobilin when exposed to air.
Industrial Production Methods
Industrial production of urobilin (hydrochloride) involves the extraction and purification of the compound from biological sources, such as urine or feces, where it naturally occurs as a degradation product of heme .
Chemical Reactions Analysis
Types of Reactions
Urobilin (hydrochloride) undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Oxygen in the air is a common oxidizing agent for the conversion of urobilinogen to urobilin.
Enzymes: Bilirubin reductase is an enzyme that facilitates the reduction of bilirubin to urobilinogen.
Major Products
Scientific Research Applications
Urobilin (hydrochloride) has several scientific research applications, including:
Mechanism of Action
Urobilin (hydrochloride) exerts its effects through the degradation of heme. The molecular targets and pathways involved include:
Heme Degradation Pathway: Heme is degraded to biliverdin, which is then converted to bilirubin.
Enzymatic Activity: Bilirubin reductase plays a crucial role in the reduction of bilirubin to urobilinogen.
Comparison with Similar Compounds
Similar Compounds
Stercobilin: A similarly structured molecule responsible for the color of feces.
Bilirubin: A bile pigment formed in the liver and spleen as a breakdown product from hemoglobin-derived porphyrins.
Uniqueness
Urobilin (hydrochloride) is unique in its role as a marker in urinalysis and its specific degradation pathway from heme to urobilinogen and finally to urobilin . Its distinct yellow color makes it easily identifiable in urine tests .
Properties
CAS No. |
6921-61-5 |
---|---|
Molecular Formula |
C33H42N4O6 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15-/t26-,27-/m1/s1 |
InChI Key |
KDCCOOGTVSRCHX-PXQXBSAQSA-N |
SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |
Isomeric SMILES |
CCC1=C(C(=O)N[C@@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |
Canonical SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |
Synonyms |
Urobilin |
Origin of Product |
United States |
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